Cas no 180966-61-4 (2-Propanamine,1-(2,4-dimethylphenoxy)-)

2-Propanamine,1-(2,4-dimethylphenoxy)- structure
180966-61-4 structure
Product Name:2-Propanamine,1-(2,4-dimethylphenoxy)-
CAS No:180966-61-4
MF:C11H17NO
MW:179.258783102036
CID:113573
PubChem ID:4178
Update Time:2023-10-30

2-Propanamine,1-(2,4-dimethylphenoxy)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanamine,1-(2,4-dimethylphenoxy)-
    • 1-(2,4-DIMETHYLPHENOXY)-2-PROPANAMINE
    • (2-((2,6-DIMETHYLPHENYL)OXY)-1-METHYLETHYL)AMINE
    • NCGC00162253-02
    • DivK1c_000834
    • NCGC00015659-06
    • NCGC00015659-10
    • Mexityl
    • C07220
    • Prestwick2_000241
    • BDBM50117271
    • KBio1_000834
    • Prestwick1_000241
    • 1-methyl-2-(2,6-xylyloxy)ethanamine
    • BSPBio_000022
    • 180966-61-4
    • 1-(2,6-Dimethylphenoxy)-2-propanamine
    • Lopac0_000784
    • EN300-54300
    • Mexiletine [INN:BAN]
    • 1-(2,6-dimethylphenoxy)propan-2-amine
    • Q420377
    • SDCCGSBI-0050762.P004
    • MEXILETINE [WHO-DD]
    • NCGC00015659-02
    • KBio2_004650
    • KBio2_002082
    • Mexiletine hydrochloride (Salt/Mix)
    • 1-(2',6'-Dimethylphenoxy)-2-aminopropane
    • BRD-A64092382-003-09-2
    • Spectrum3_000727
    • Mexiletina [INN-Spanish]
    • UNII-1U511HHV4Z
    • NCGC00015659-04
    • 1-(2,6-Dimethylphenoxy)-2-amino propane
    • 2-(2,6-Dimethyl-phenoxy)-1-methyl-ethylamine
    • 1-(2,6-dimethylphenoxy)-2-propanolamine
    • FT-0605484
    • Mexitil (TN)
    • Mexitil
    • SB45974
    • 2-(2-Aminopropoxy)-1,3-DiMethyl-Benzene Hydrochloride
    • KBioSS_002082
    • SPBio_002241
    • NCGC00015659-03
    • Mexitil (Salt/Mix)
    • 2-(2-aminopropoxy)-1,3-dimethylbenzene
    • NCGC00015659-08
    • Mexilitine
    • SBI-0050762.P003
    • MEXILETINE [VANDF]
    • 1-(2,6-Dimethylphenoxy)-2-aminopropane
    • SCHEMBL16081
    • CHEMBL558
    • D0X0RI
    • AB00053683
    • Mexiletinum [INN-Latin]
    • Mexiletina
    • CHEBI:6916
    • KBio2_007218
    • Mexiletene
    • BPBio1_000026
    • LS-68257
    • KBioGR_001270
    • (+/-)-1-(2,6-dimethylphenoxy)propan-2-amine
    • 1U511HHV4Z
    • NCGC00015659-11
    • 2-Amino-1-(2,6-dimethylphenoxy)propane
    • KBio3_001474
    • (2RS)-1-(2,6-dimethylphenoxy)-2-aminopropane
    • KOE-1173
    • BRN 2092205
    • NCGC00162253-01
    • 718619-78-4
    • Prestwick3_000241
    • mexiletin HCl
    • FT-0658952
    • 2-(2,6-dimethylphenoxy)-1-methyl-ethylamine
    • (+/-)-Mexiletine
    • Spectrum5_001279
    • Spectrum4_000795
    • MEXILETINE [INN]
    • 1-(2,6-Xylyloxy)-2-aminopropane
    • mexiletin hydrochloride
    • 1-(2,6-xylyloxy)-2-propylamine
    • (+-)-1-(2,6-dimethylphenoxy)propan-2-amine
    • BRD-A64092382-003-04-3
    • W-106874
    • KO1173
    • Mexiletinum
    • NCGC00015659-23
    • (+/-)-2-AMINO-1-(2',6'-DIMETHYLPHENOXY)PROPANE
    • dl-mexiletine
    • CCG-204869
    • NCGC00015659-13
    • GTPL2629
    • NCGC00015659-07
    • AB00053683_11
    • 2-Propanamine, 1-(2,6-dimethylphenoxy)-
    • NINDS_000834
    • IDI1_000834
    • MFCD00792471
    • DB00379
    • MEXILETINE [MI]
    • Mexiletine (INN)
    • NCGC00015659-09
    • BSPBio_002254
    • D08215
    • 31828-71-4
    • AKOS015890265
    • (RS)-Mexiletine
    • 2-(2,6-Dimethyl-phenoxy)-1-methyl-ethylamine(Mexiletine)
    • Mexiletinehydrochloride
    • EINECS 250-825-7
    • 2-(2,6-dimethylphenoxy)-1-methylethylamine
    • KO-1173
    • DTXSID8048446
    • Prestwick0_000241
    • AB00053683_10
    • NCGC00015659-05
    • ETHYLAMINE, 1-METHYL-2-(2,6-XYLYLOXY)-
    • Spectrum_001602
    • SB45976
    • Mexiletine
    • 1-Methyl-2-(2,6-xylyloxy)ethylamine
    • Inchi: 1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
    • InChI Key: VLPIATFUUWWMKC-UHFFFAOYSA-N
    • SMILES: O(C1C(C)=CC=CC=1C)CC(C)N

Computed Properties

  • Exact Mass: 179.13111
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25
  • LogP: 2.1
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.